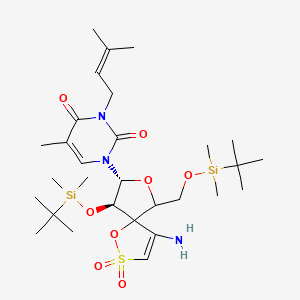
(1-(2',5'-Bis-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl)-3-N-(3-methyl-2-butenyl)thymine)-3'-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3DiMeAllyl-2’,5’diSilylSpiroT is a complex organic compound with the molecular formula C29H51N3O8SSi2 and a molecular weight of 657.97 g/mol . This compound is characterized by its unique spirocyclic structure, which includes both silyl and allyl groups. It has a boiling point of 653.6°C at 760 mmHg and a density of 1.19 g/cm³ .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3DiMeAllyl-2’,5’diSilylSpiroT involves multiple steps, typically starting with the preparation of the core spirocyclic structure. This is followed by the introduction of silyl and allyl groups through various organic reactions. Common reagents used in these steps include silylating agents and allyl halides. The reaction conditions often involve the use of strong bases and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of 3DiMeAllyl-2’,5’diSilylSpiroT may involve large-scale batch reactions in reactors designed to handle high temperatures and pressures. The process is optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques such as chromatography and crystallization are employed to isolate the final product .
化学反应分析
Types of Reactions
3DiMeAllyl-2’,5’diSilylSpiroT undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the allyl and silyl groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditions include acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions include anhydrous solvents and low temperatures.
Substitution: Nucleophiles such as halides or amines; conditions include polar aprotic solvents and moderate temperatures
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds. Substitution reactions typically result in the replacement of silyl or allyl groups with other functional groups .
科学研究应用
3DiMeAllyl-2’,5’diSilylSpiroT has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
作用机制
The mechanism of action of 3DiMeAllyl-2’,5’diSilylSpiroT involves its interaction with specific molecular targets. The silyl and allyl groups play a crucial role in its reactivity, allowing it to bind to various enzymes and receptors. This binding can modulate the activity of these targets, leading to the observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Spiropyrans: These compounds share a similar spirocyclic structure but differ in their functional groups and reactivity.
Spirocyclic Oxindoles: These compounds also feature a spirocyclic core but have different substituents, leading to distinct chemical and biological properties .
Uniqueness
3DiMeAllyl-2’,5’diSilylSpiroT is unique due to its combination of silyl and allyl groups within a spirocyclic framework. This structural arrangement imparts specific reactivity and stability, making it a valuable compound for various applications in research and industry .
属性
分子式 |
C29H51N3O8SSi2 |
|---|---|
分子量 |
658.0 g/mol |
IUPAC 名称 |
1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2λ6-thiaspiro[4.4]non-3-en-8-yl]-5-methyl-3-(3-methylbut-2-enyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C29H51N3O8SSi2/c1-19(2)14-15-31-24(33)20(3)16-32(26(31)34)25-23(39-43(12,13)28(7,8)9)29(21(30)18-41(35,36)40-29)22(38-25)17-37-42(10,11)27(4,5)6/h14,16,18,22-23,25H,15,17,30H2,1-13H3/t22?,23-,25+,29?/m0/s1 |
InChI 键 |
CLRYOESCHWZLHF-AXYLZTRMSA-N |
手性 SMILES |
CC1=CN(C(=O)N(C1=O)CC=C(C)C)[C@H]2[C@@H](C3(C(O2)CO[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C |
规范 SMILES |
CC1=CN(C(=O)N(C1=O)CC=C(C)C)C2C(C3(C(O2)CO[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















